Cyclopentolate

概要

説明

シクロペンとラートは、眼科で一般的に使用されるムスカリン拮抗薬です。 主に眼科用点眼薬として使用され、散瞳(瞳孔の拡張)とシクロプレジア(毛様筋の麻痺)を誘発します。これらは、さまざまな診断手順に不可欠です 。 シクロペンとラートは、アトロピンと比較して作用発現が速く、作用時間が短いことから、他の薬剤よりも好まれることが多いです .

準備方法

シクロペンとラートは、いくつかの経路で合成できます。一般的な方法の1つは、フェニル酢酸とシクロペンタノンを反応させて2-(1-ヒドロキシシクロペンチル)フェニル酢酸を生成する方法です。 この中間体は、その後、2-(ジメチルアミノ)エチルクロリドでエステル化されて、シクロペンとラートが得られます 。 工業生産方法は、通常、同様の工程を伴いますが、大規模合成に最適化されており、高収率と高純度が保証されています .

化学反応の分析

Step 1: Formation of α-(1-Hydroxycyclopentyl)benzeneacetic Acid

Phenylacetic acid reacts with cyclopentanone under basic conditions (e.g., potassium tert-butoxide) to form the intermediate α-(1-hydroxycyclopentyl)benzeneacetic acid. This step proceeds via aldol condensation followed by cyclization .

Reaction Scheme :

textPhenylacetic Acid + Cyclopentanone → α-(1-Hydroxycyclopentyl)benzeneacetic Acid (Intermediate 3)

Step 2: Esterification with Dimethylaminoethanol

The carboxylic acid intermediate undergoes esterification with 2-(dimethylamino)ethanol in the presence of hydrochloric acid to yield this compound hydrochloride .

Reaction Scheme :

textα-(1-Hydroxycyclopentyl)benzeneacetic Acid + 2-(Dimethylamino)ethanol → this compound Hydrochloride

Key Data

| Parameter | Value | Source |

|---|---|---|

| Yield | 62–71% | |

| Purity (HPLC) | 93.8–95.8% | |

| Molecular Weight (HCl salt) | 327.85 g/mol |

Stability and Degradation Pathways

This compound exhibits pH-dependent stability:

Hydrolysis

The ester bond in this compound is susceptible to hydrolysis under extreme pH conditions:

-

Acidic Hydrolysis : Degrades to α-(1-hydroxycyclopentyl)benzeneacetic acid and dimethylaminoethanol .

-

Basic Hydrolysis : Accelerates ester cleavage, forming the same products .

Stability Data :

| Condition | Result | Source |

|---|---|---|

| pH 3.34 (this compound) | Stable | |

| pH 4.44 (Combination) | No new products formed |

Interaction with Tropicamide

Thin-layer chromatography (TLC) of a 1:1 mixture of this compound and tropicamide showed no new chemical species, confirming no reactivity between the two agents .

TLC Results :

| Compound | Rf Value |

|---|---|

| This compound | 0.37 |

| Tropicamide | 0.67 |

| Mixture | 0.37 + 0.67 |

Metabolic Pathways

This compound undergoes hepatic metabolism via esterase-mediated hydrolysis, producing inactive metabolites .

Incompatibilities

Adverse Reaction Chemistry

Allergic reactions (e.g., contact dermatitis) are linked to the dimethylaminoethyl ester moiety, which can act as a hapten .

Chromatographic Methods

Spectroscopic Data

| Technique | Key Data | Source |

|---|---|---|

| ESI-MS (m/z) | 314.2 [M+Na]⁺ | |

| LogP | 1.92 (estimated) |

科学的研究の応用

Pharmacological Profile

Cyclopentolate is classified as a tertiary amine and acts as an antagonist at muscarinic acetylcholine receptors. Its primary effects include:

- Mydriasis : Dilation of the pupil, facilitating better examination of the fundus.

- Cycloplegia : Paralysis of the ciliary muscle, preventing accommodation and allowing accurate measurement of refractive errors.

The onset of action occurs within 15 to 60 minutes, with effects lasting up to 24 hours, depending on individual factors such as iris pigmentation .

Diagnostic Applications

- Refraction Testing : this compound is widely used in pediatric ophthalmology for cycloplegic refraction tests. It ensures accurate measurements by eliminating the influence of accommodation, which is particularly important in children whose refractive errors can be misdiagnosed if accommodation is not fully paralyzed .

- Fundus Examination : The drug is essential for dilating pupils during comprehensive eye examinations, allowing clinicians to assess the retina and optic nerve head more effectively.

- Preoperative Assessments : this compound is utilized before refractive surgeries, such as LASIK or lens implantation, to determine the appropriate corrective measures .

Therapeutic Applications

- Management of Anterior Uveitis : In cases of anterior uveitis, this compound helps prevent synechiae (adhesions) between the iris and lens by maintaining pupil dilation and reducing pain associated with ciliary muscle spasms .

- Chronic Pain Control : The drug has been explored as a potential adjunct in managing chronic pain related to inflammatory conditions affecting the anterior segment of the eye .

- Postoperative Care : Following cataract surgery or other intraocular procedures, this compound can aid in recovery by managing inflammation and discomfort associated with these interventions .

Comparative Effectiveness

A comparison of this compound with other cycloplegics such as atropine and tropicamide reveals its unique advantages:

| Agent | Onset Time | Duration of Action | Common Uses |

|---|---|---|---|

| This compound | 15-60 minutes | Up to 24 hours | Pediatric refraction, uveitis |

| Atropine | 30-60 minutes | Up to 14 days | Longer-term cycloplegia |

| Tropicamide | 20-30 minutes | 4-6 hours | Quick examinations |

This compound's shorter duration makes it particularly suitable for outpatient settings where rapid recovery from mydriasis is desired .

Case Studies

- Pediatric Use : A study involving a cohort of children demonstrated that this compound effectively facilitated accurate refraction assessments, leading to appropriate corrective measures in over 90% of cases .

- Uveitis Management : In a clinical trial assessing the use of this compound in patients with anterior uveitis, results indicated significant reductions in pain levels and inflammation markers compared to control groups not receiving this compound .

- Refractive Surgery Outcomes : Research evaluating outcomes post-refractive surgery found that patients receiving this compound preoperatively reported improved visual acuity and reduced incidence of postoperative complications related to inflammation .

作用機序

シクロペンとラートは、目のムスカリン受容体を遮断することによって作用します。 この作用は、虹彩の括約筋と毛様筋のコリン作動性刺激に対する反応を阻害し、瞳孔の拡張と調節の麻痺を引き起こします 。 この薬物の作用発現が速く、作用時間が比較的短いことから、診断目的で適しています .

類似の化合物との比較

シクロペンとラートは、アトロピンやトロピカミドなどの他のシクロプレジア薬と比較されることがよくあります。

アトロピン: アトロピンは作用時間が長いですが、シクロペンとラートは作用時間が短く、副作用が少ないため好まれます.

トロピカミド: トロピカミドは、シクロペンとラートよりも作用時間がさらに短いですが、特定の診断手順では効果が低い場合があります

類似の化合物には、次のものがあります。

- アトロピン

- トロピカミド

- ホマトロピン

シクロペンとラートは、作用発現が速く、作用時間が適度であるという独自のバランスを持っているため、眼科診断において貴重なツールとなっています .

類似化合物との比較

Cyclopentolate is often compared with other cycloplegic agents such as atropine and tropicamide:

Atropine: While atropine has a longer duration of action, this compound is preferred for its shorter duration and fewer side effects.

Tropicamide: Tropicamide has an even shorter duration of action than this compound but may be less effective in certain diagnostic procedures

Similar compounds include:

- Atropine

- Tropicamide

- Homatropine

This compound’s unique balance of rapid onset and moderate duration of action makes it a valuable tool in ophthalmic diagnostics .

生物活性

Cyclopentolate is an antimuscarinic agent primarily used in ophthalmology to induce mydriasis (pupil dilation) and cycloplegia (paralysis of the ciliary muscle). This compound is particularly significant in the assessment of refractive errors and the management of certain ocular conditions. Understanding its biological activity involves examining its mechanism of action, pharmacokinetics, clinical applications, and potential side effects.

This compound exerts its effects by blocking muscarinic acetylcholine receptors in the eye, specifically the M1 and M5 subtypes. This blockade leads to:

- Mydriasis : Dilation of the pupil by relaxing the sphincter muscle of the iris.

- Cycloplegia : Inhibition of accommodation by paralyzing the ciliary muscle, which is essential for focusing on near objects.

The onset of these effects typically occurs within 15 to 60 minutes post-instillation, with a peak effect lasting approximately 24 hours, although recovery can vary based on individual factors such as iris pigmentation .

Pharmacokinetics

This compound's pharmacokinetics reveal important aspects regarding its absorption and systemic effects:

- Absorption : After ocular administration, this compound penetrates various ocular structures and reaches systemic circulation. The maximum plasma concentration occurs within 10 to 60 minutes post-instillation, with a half-life of about 100 minutes .

- Systemic Effects : Systemic absorption can lead to adverse effects, particularly in sensitive populations such as infants or those with pre-existing respiratory conditions. Studies have shown that higher plasma levels correlate with increased adverse events .

Clinical Applications

This compound is utilized in various clinical settings:

- Refraction Testing : It is commonly used for cycloplegic refraction in children and adults to accurately determine refractive errors without the influence of accommodation.

- Management of Anterior Uveitis : this compound helps prevent posterior synechiae between the lens and iris, thus managing inflammation effectively .

Case Studies

-

Anterior Chamber Changes :

A study comparing this compound (1%) and tropicamide (0.5%) showed significant changes in anterior chamber parameters post-instillation. Measurements indicated increases in anterior chamber depth (ACD) and volume (ACV) with this compound, supporting its efficacy in modifying ocular dimensions for better clinical assessments .Parameter Pre-Drop (1%) Post-Drop (1%) p-value ACD (mm) 2.76 ± 0.28 2.89 ± 0.25 <0.001 ACV (mm³) 141.40 ± 20.59 154.35 ± 19.69 <0.001 -

Ocular Side Effects :

In a cohort study involving patients receiving this compound for various indications, ocular side effects were noted in some participants, including conjunctival hyperemia but no significant systemic side effects were reported . -

Dependence and Abuse Cases :

Several case reports highlighted instances of dependence on this compound eye drops, particularly among individuals using excessive doses for non-medical purposes. Symptoms upon cessation included anxiety, nausea, and tremors, indicating potential for misuse .

Adverse Effects

While this compound is generally safe when used appropriately, it may cause several side effects:

特性

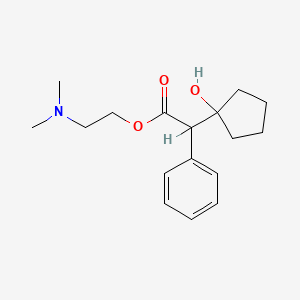

IUPAC Name |

2-(dimethylamino)ethyl 2-(1-hydroxycyclopentyl)-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25NO3/c1-18(2)12-13-21-16(19)15(14-8-4-3-5-9-14)17(20)10-6-7-11-17/h3-5,8-9,15,20H,6-7,10-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKYSRIRYMSLOIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)C(C1=CC=CC=C1)C2(CCCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3048528 | |

| Record name | Cyclopentolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.50e+00 g/L | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

By blocking muscarinic receptors, cyclopentolate produces dilatation of the pupil (mydriasis) and prevents the eye from accommodating for near vision (cycloplegia). | |

| Record name | Cyclopentolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

512-15-2 | |

| Record name | Cyclopentolate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=512-15-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclopentolate [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512152 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclopentolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentolate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3048528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclopentolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.398 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYCLOPENTOLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I76F4SHP7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

134-136, 139 °C (hydrochloride salt) | |

| Record name | Cyclopentolate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00979 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Cyclopentolate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015114 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Cyclopentolate hydrochloride is an anticholinergic agent that blocks the action of acetylcholine at muscarinic receptors. [] In the eye, it primarily acts on the iris sphincter muscle and the ciliary muscle. []

ANone: By blocking acetylcholine's action:

* **Cycloplegia:** this compound paralyzes the ciliary muscle, temporarily preventing accommodation (the eye's ability to focus on near objects). []* **Mydriasis:** It causes dilation of the pupil by relaxing the iris sphincter muscle. []ANone: The molecular formula of this compound hydrochloride is C17H25NO3·HCl, and its molecular weight is 327.86 g/mol.

A: Yes, one study employed molecular orbital calculations to elucidate the electrochemical oxidation mechanism of this compound. []

A: The stability of this compound in ophthalmic solutions can be affected by factors like pH, storage temperature, and the presence of other excipients. [, ]

A: One study investigated the use of mucoadhesive polymeric vehicles, such as polygalacturonic acid, to enhance the stability and ocular bioavailability of this compound. []

A: Yes, studies have demonstrated systemic absorption of this compound after ophthalmic administration in both neonatal mice and preterm infants. [, ]

A: The study on preterm infants suggests that medical conditions requiring oxygen administration may affect the absorption and metabolism of this compound. []

A: In preterm infants, this compound levels were positively associated with increased gastric residuals, a potential adverse event. []

A: The duration of cycloplegia varies with the concentration and formulation of this compound used. Studies indicate that the cycloplegic effect generally lasts for several hours, with recovery typically occurring within 7-8 hours. [, ]

A: Multiple studies have investigated this compound's efficacy as a cycloplegic agent in children, comparing it to other cycloplegics like atropine and tropicamide. [, , , , , , , ]

A: Studies compared this compound drops with this compound spray, finding that spray administration might be less distressing for children but might not achieve adequate cycloplegia in all cases. [, , ]

A: Studies in humans and animals have shown that this compound can cause transient increases in IOP. [, , , , ]

ANone: While generally considered safe, this compound can cause transient side effects like:

* **Local:** Burning sensation, stinging, blurred vision, photophobia. [, , ]* **Systemic (rare):** Behavioral changes, hallucinations, ataxia, seizures (especially in children). [, , , , , ]A: One study utilized liquid chromatography and mass spectrometry to analyze this compound concentrations in blood samples collected from preterm infants. []

A: Differential pulse voltammetry was employed to investigate the electrochemical oxidation of this compound at a zeolite modified carbon paste electrode. []

ANone: Yes, other cycloplegic agents include:

* **Atropine:** Longer duration of action than this compound. [, , , , , ]* **Tropicamide:** Shorter duration of action than this compound. [, , , , , ]* **Homatropine:** Intermediate duration of action. [, ]A: Factors include the required duration of cycloplegia, the patient's age, the presence of other ocular conditions, and potential side effect profiles. [, , , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。